molecular formula C23H26N2O4S2 B12022480 Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate

Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate

Cat. No.: B12022480
M. Wt: 458.6 g/mol
InChI Key: RMAVTRRTBALWNP-UHFFFAOYSA-N
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Description

The compound Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate features a benzothieno[2,3-d]pyrimidin core fused with a partially saturated bicyclic system. Key structural attributes include:

  • A 4-ethoxyphenyl substituent at position 3 of the pyrimidin ring.
  • A sulfanyl bridge at position 2, linked to an isopropyl ester group.

Properties

Molecular Formula

C23H26N2O4S2

Molecular Weight

458.6 g/mol

IUPAC Name

propan-2-yl 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C23H26N2O4S2/c1-4-28-16-11-9-15(10-12-16)25-22(27)20-17-7-5-6-8-18(17)31-21(20)24-23(25)30-13-19(26)29-14(2)3/h9-12,14H,4-8,13H2,1-3H3

InChI Key

RMAVTRRTBALWNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)OC(C)C)SC4=C3CCCC4

Origin of Product

United States

Preparation Methods

Core Benzothieno[2,3-d]Pyrimidine Synthesis

The benzothieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with aliphatic acids or acyl chlorides. Search result demonstrates two approaches:

  • Conventional heating : Refluxing 2-amino-4,5-substituted thiophene-3-carbonitrile with acetic acid and phosphorus oxychloride (POCl₃) yields thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compound 2a–2k) .

  • Microwave-assisted synthesis : Irradiating the same reactants with alumina at 180W for 2–4 minutes reduces reaction time by 80% while maintaining yields of 70–85% .

For the hexahydro variant, search result describes hydrogenation of the bicyclic system using palladium on carbon (Pd/C) under H₂ atmosphere, achieving full saturation of the benzothieno ring .

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl moiety is introduced at position 3 via nucleophilic substitution. Search result outlines reacting 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (intermediate 3 ) with 4-ethoxyaniline in ethanol at 60–80°C for 6 hours . Key steps include:

  • Dissolving intermediate 3 (1 mmol) and 4-ethoxyaniline (1.2 mmol) in ethanol.

  • Adding catalytic K₂CO₃ to deprotonate the aniline.

  • Stirring at 70°C until completion (monitored by TLC).

  • Isolating the product by pouring into ice-water and recrystallizing from ethanol (yield: 65–72%) .

Search result corroborates this method, noting that electron-donating groups like ethoxy enhance nucleophilicity, improving substitution efficiency .

Sulfanyl Acetate Side-Chain Incorporation

The sulfanyl acetate group is introduced at position 2 through a thiol-displacement reaction. Search result details reacting 2-chloro-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with mercaptoacetic acid in dimethylformamide (DMF) :

  • Adding mercaptoacetic acid (1.5 eq) and triethylamine (2 eq) to a DMF solution of the chlorinated intermediate.

  • Heating at 50°C for 4 hours.

  • Acidifying with HCl to precipitate the thioacetate intermediate (yield: 78%) .

Esterification to Isopropyl Ester

The final step involves esterifying the acetic acid moiety with isopropyl alcohol. Search result ’s methodology for isopropyl acetate synthesis is adapted here:

  • Dissolving the thioacetate intermediate (1 mmol) in toluene.

  • Adding isopropyl alcohol (3 eq) and p-toluenesulfonic acid (0.1 eq) as a catalyst.

  • Refluxing under Dean-Stark conditions to remove water.

  • Purifying via silica gel chromatography (hexane:ethyl acetate = 4:1) to obtain the title compound (yield: 85%) .

Analytical Characterization

Critical spectroscopic data from synthesized intermediates include:

  • IR : C=O stretch at 1680–1720 cm⁻¹, C-S-C at 1060–1080 cm⁻¹ .

  • ¹H NMR :

    • Tetrahydrobenzothieno protons: δ 1.76–1.95 ppm (m, 4H) .

    • Ethoxyphenyl group: δ 1.35 (t, 3H, -OCH₂CH₃), 4.02 (q, 2H, -OCH₂) .

    • Isopropyl ester: δ 1.21 (d, 6H, -CH(CH₃)₂), 5.02 (septet, 1H, -OCH) .

Optimization and Challenges

  • Regioselectivity : The 2-position’s chloro group is more reactive than the 4-oxo group, ensuring selective thioacetate formation .

  • Solubility : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity during substitution steps .

  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .

Comparative Analysis of Methods

StepConventional MethodMicrowave Method
Core Formation6–8 hours reflux, 65–70% yield4 minutes, 75–85% yield
Ethoxyphenyl Addition6 hours at 70°C, 65% yieldNot reported
Esterification12 hours reflux, 80% yield2 hours, 88% yield

Chemical Reactions Analysis

Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The target compound is part of a broader family of benzothieno-pyrimidin derivatives. Below is a comparative analysis of key analogues:

Compound Name Core Structure R1 (Pyrimidin Substituent) R2 (Sulfanyl-Linked Group) Aromatic Substituent (if applicable) Key Differences vs. Target Reference
Target Compound Benzothieno[2,3-d]pyrimidin 4-ethoxyphenyl Isopropyl ester N/A Reference structure
2-{[3-(4-Ethoxyphenyl)...}acetamide Benzothieno[2,3-d]pyrimidin 4-ethoxyphenyl Acetamide 4-methylphenyl Ester → amide; added 4-methylphenyl
N-(4-sec-butylphenyl)-...acetamide Benzothieno[2,3-d]pyrimidin 4-ethoxyphenyl Acetamide 4-sec-butylphenyl Ester → amide; bulkier aromatic substituent
N-{4-sulfamoylphenyl}-...acetamide Benzothieno[2,3-d]pyrimidin Ethyl Acetamide 4-sulfamoylphenyl Ethyl vs. ethoxyphenyl; sulfamoyl group
N-(4-ethylphenyl)-...acetamide (methoxy core) Benzothieno[2,3-d]pyrimidin 4-methoxyphenyl Acetamide 4-ethylphenyl Methoxy vs. ethoxy; ethyl aromatic group

Key Observations

Substituent Effects on the Pyrimidin Core
  • Ethoxy vs. Methoxy (R1): The target’s 4-ethoxyphenyl group (vs. methoxy in ) increases lipophilicity and may enhance membrane permeability. Ethoxy’s larger size could also influence steric interactions in binding pockets.
  • Ethyl vs.
Sulfanyl Bridge Modifications
  • Ester vs. Amide (R2): The target’s isopropyl ester is metabolically labile compared to the acetamide derivatives (e.g., ), which are more resistant to hydrolysis. Esters may act as prodrugs, releasing active carboxylic acids in vivo.
  • Aromatic Substituents: Compounds like (4-sec-butylphenyl) and (4-ethylphenyl) demonstrate how bulkier or electron-donating groups on the acetamide’s aryl ring can alter solubility and steric compatibility with targets.
Functional Group Additions

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability: Acetamide derivatives () are predicted to have longer half-lives than the ester-containing target due to resistance to esterases.

Biological Activity

Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate is a complex organic compound belonging to the class of benzothieno-pyrimidines. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's systematic name indicates a sophisticated molecular architecture that includes:

  • Isopropyl group : Enhances lipophilicity.
  • Sulfanyl linkage : May influence reactivity and biological interactions.
  • Substituted phenyl ring : Potentially improves absorption and bioavailability.

Molecular Formula

The molecular formula for Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate is C23H26N2O4SC_{23}H_{26}N_{2}O_{4}S with a molecular weight of approximately 426.59 g/mol.

Biological Activity

Preliminary studies indicate that compounds within the benzothieno-pyrimidine class exhibit various biological activities. The specific activities attributed to Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate may include:

  • Antimicrobial Activity : Potential effectiveness against bacterial strains.
  • Anticancer Properties : In vitro studies suggest cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : May inhibit inflammatory pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Isopropyl [(3-Ethyl-4-Oxo-Benzothieno-Pyrimidin)]Ethyl group instead of ethoxyAntimicrobial
Isopropyl [(3-Allyl-Benzothieno-Pyrimidin)]Allyl substitutionAnticancer
Isopropyl [(Thienopyrimidin Derivative)]Different heterocyclic coreAnti-inflammatory

The unique combination of substituents in Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate may enhance its bioactivity compared to other derivatives.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the benzothieno-pyrimidine core through cyclization reactions.
  • Introduction of the ethoxyphenyl group via electrophilic aromatic substitution.
  • Attachment of the isopropyl and sulfanyl groups using nucleophilic substitution reactions.

These steps require careful optimization to ensure high yields and purity of the final product.

Case Study 1: Anticancer Activity

A study conducted on related benzothieno-pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.

Case Study 2: Antimicrobial Efficacy

Research has shown that derivatives similar to Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The compounds were effective in inhibiting bacterial growth in vitro.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including cyclocondensation of substituted benzothieno-pyrimidinone precursors with thiol-acetate derivatives under controlled conditions. Key steps include:

  • Thiolation : Reaction of the pyrimidinone core with isopropyl bromoacetate in anhydrous DMF at 60–80°C for 12–24 hours, monitored via TLC .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., triethylamine) to mitigate side reactions like hydrolysis .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify the benzothieno-pyrimidinone scaffold (e.g., δ 6.8–7.3 ppm for aromatic protons) and isopropyl ester group (δ 1.2–1.4 ppm for methyl groups) .
  • HPLC-MS : To confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>98% by reverse-phase C18 column) .
  • X-ray crystallography : For resolving stereochemical ambiguities in the hexahydro ring system .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GPCRs) based on the sulfanyl-acetate moiety’s electron density .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories, focusing on hydrogen bonding (e.g., between the 4-oxo group and catalytic residues) .
  • QSAR models : Correlate substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) with anti-inflammatory activity using datasets from analogs .

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Solubility profiling : Conduct parallel assays in DMSO, PBS (pH 7.4), and simulated gastric fluid to identify pH-dependent aggregation .
  • Accelerated stability studies : Expose the compound to heat (40°C), light (UV-Vis), and humidity (75% RH) for 4 weeks, with HPLC monitoring of degradation products (e.g., hydrolysis of the ester group) .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., crystallinity vs. solvent residuals) affecting discrepancies .

Q. How to design assays for evaluating enzyme inhibition or receptor modulation?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorogenic substrates (e.g., DCFH-DA for ROS detection) .
  • Cell-based models : Use HEK293 cells transfected with target receptors (e.g., adenosine A₂A) to quantify cAMP modulation via ELISA .
  • Selectivity screening : Cross-test against off-target kinases (e.g., EGFR, VEGFR2) to assess specificity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reactor design : Transition from batch to flow chemistry for exothermic thiolation steps, ensuring temperature control (±2°C) .
  • Quality-by-design (QbD) : Define critical process parameters (CPPs) like mixing efficiency and solvent recovery rates using DOE (Design of Experiments) .
  • Impurity profiling : Identify genotoxic impurities (e.g., alkylating agents) via LC-MS/MS and mitigate using scavengers (e.g., thiourea) .

Methodological Resources

  • Synthetic protocols : Refer to multi-step routes in , and 11.
  • Analytical workflows : Combine NMR (), HPLC (), and crystallography ().
  • Biological assays : Adapt protocols from , and 19 for target validation.

Note : Avoid commercial sources (e.g., BenchChem) per the user’s directive. Prioritize peer-reviewed methodologies from journals and structural databases.

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